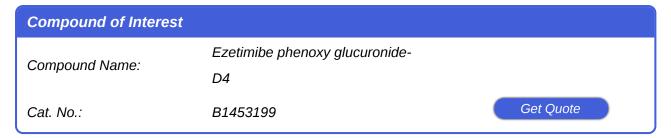




Ezetimibe Phenoxy Glucuronide-D4: A Technical Guide to the Certificate of Analysis

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key analytical data and methodologies associated with the Certificate of Analysis (CoA) for **Ezetimibe phenoxy glucuronide-D4**. This deuterated internal standard is critical for the accurate quantification of Ezetimibe and its primary active metabolite, Ezetimibe phenoxy glucuronide, in pharmacokinetic and metabolic studies.

Core Data Presentation

The quantitative data typically presented in a Certificate of Analysis for **Ezetimibe phenoxy glucuronide-D4** is summarized below. This data is essential for ensuring the identity, purity, and quality of the stable isotope-labeled standard.



Parameter	Specification / Value	Method Reference
Chemical Identity		
Chemical Name	(2S,3S,4S,5R,6S)-6-(4- ((2S,3R)-1-(4-Fluorophenyl- 2,3,5,6-d4)-3-((S)-3-(4- fluorophenyl)-3- hydroxypropyl)-4-oxoazetidin- 2-yl)phenoxy)-3,4,5- trihydroxytetrahydro-2H-pyran- 2-carboxylic acid[1]	IUPAC Nomenclature
CAS Number	1426174-41-5[1]	Chemical Abstracts
Molecular Formula	C30H25D4F2NO9[1]	Elemental Analysis
Molecular Weight	589.57 g/mol [1]	Mass Spectrometry
Purity & Impurities		
Purity (by HPLC)	89.34%[1] to >95%[2]	HPLC-UV
Isotopic Enrichment	99.2%[1]	Mass Spectrometry
Isotopic Distribution	d4 = 96.81%, d3 = 3.10%, d2 = 0.06%, d1 = 0.01%, d0 = 0.02%[1]	Mass Spectrometry
Physical Properties		
Appearance	White to Off-White Solid[1]	Visual Inspection
Solubility	DMSO (Slightly), Methanol (Very Slightly), Water (Slightly) [3]	Solubility Testing
Storage & Handling		
Storage Conditions	Powder: -20°C for 3 years; In solvent: -80°C for 6 months[1]	Stability Studies

Experimental Protocols



Detailed methodologies are crucial for the replication and verification of the data presented in the CoA. Below are representative protocols for the key analytical techniques used.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate **Ezetimibe phenoxy glucuronide-D4** from its impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 μm particle size) is commonly used.[4]
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10mM
 Ammonium formate, pH 4.0) and an organic solvent (e.g., Acetonitrile).[4]
- Flow Rate: 1.0 mL/min.[4]
- Detection: UV detection at a wavelength determined by the UV spectrum of the analyte, typically around 232 nm.
- Sample Preparation: A stock solution of the reference standard is prepared in a suitable solvent like methanol or a mixture of methanol and water. Working standards of various concentrations are prepared by diluting the stock solution.
- Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total peak area of all detected components.

Identity Confirmation and Isotopic Enrichment by Mass Spectrometry (MS)

LC-MS/MS is a powerful technique for confirming the molecular weight and determining the isotopic purity of the labeled compound.

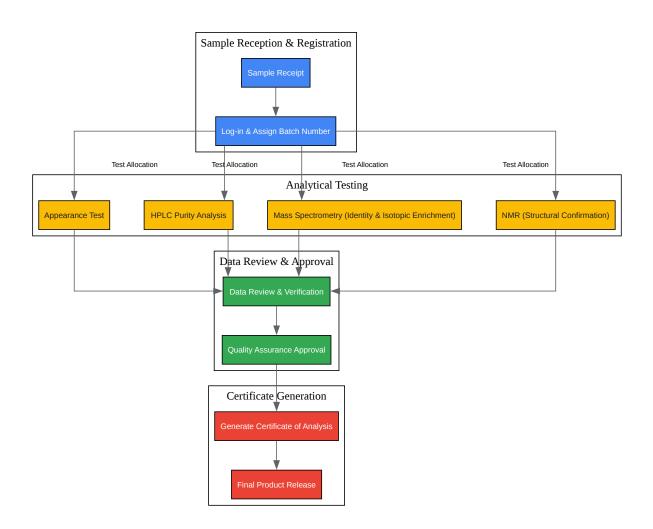
 Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).[5]



- Ionization Source: Electrospray Ionization (ESI) is typically used, often in the negative ion mode for this compound.[4]
- Mass Analysis: The instrument is operated in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity.[4]
- MRM Transitions: The transition of the precursor ion ([M-H]⁻) to a specific product ion is monitored. For Ezetimibe-D4, a representative transition would be m/z 412.1 → 275.1.[4]
- Data Analysis:
 - Identity Confirmation: The presence of the correct precursor and product ions confirms the identity of the molecule.
 - Isotopic Enrichment: By analyzing the mass spectrum of the molecular ion region, the relative abundance of the deuterated (d4) and non-deuterated (d0, d1, d2, d3) species can be determined to calculate the isotopic enrichment.

Mandatory Visualizations Logical Flow of a Certificate of Analysis Generation



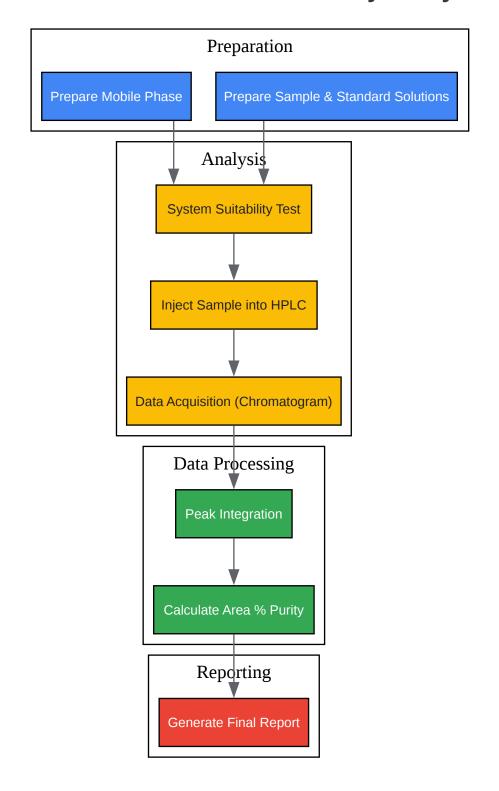


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Caption: Logical workflow for generating a Certificate of Analysis.



Experimental Workflow for HPLC Purity Analysis



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Caption: Experimental workflow for HPLC purity analysis.



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